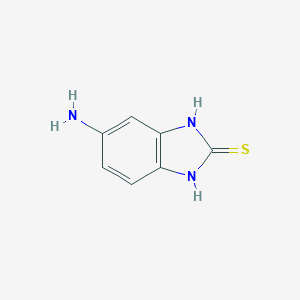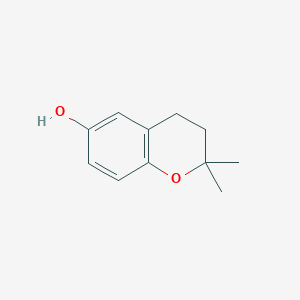
6-Hydroxy-2,2-dimethylchroman
Overview
Description
6-Hydroxy-2,2-dimethylchroman is an organic compound with the molecular formula C11H14O2 It belongs to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Mechanism of Action
Target of Action
Chromanone analogs, which include 6-hydroxy-2,2-dimethylchroman, have been shown to target pteridine reductase-1, displaying antiparasitic activity .
Mode of Action
It’s known that chromanone analogs interact with their targets, leading to significant inhibition against certain parasites .
Biochemical Pathways
Chromanone analogs have been associated with a wide range of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Biochemical Analysis
Biochemical Properties
Chroman derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chroman derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,2-dimethylchroman can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-propanediol with a suitable phenol derivative in the presence of an acid catalyst can yield this compound.
Another method involves the use of a 1,3-dipolar cycloaddition reaction. This approach can be used to prepare various derivatives of this compound by reacting different dipolarophiles with the appropriate dipole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,2-dimethylchroman undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the chroman ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-oxo-2,2-dimethylchroman, while substitution reactions can produce various substituted chroman derivatives .
Scientific Research Applications
6-Hydroxy-2,2-dimethylchroman has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Similar in structure but lacks the hydroxyl group at the 6-position.
2,2-Dimethylchroman: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
6-Hydroxychroman: Similar but without the dimethyl groups at the 2-position.
Uniqueness
6-Hydroxy-2,2-dimethylchroman is unique due to the presence of both the hydroxyl group and the dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUWKXIPPULUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172232 | |
| Record name | 6-Hydroxy-2,2-dimethylchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-42-6 | |
| Record name | 6-Hydroxy-2,2-dimethylchroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2,2-dimethylchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 6-Hydroxy-2,2-dimethylchroman does not react with superoxide to form chromanoxyl radicals, unlike other tocopherol model compounds. What structural feature is believed to be responsible for this difference in reactivity?
A1: The research suggests that the absence of a methyl substituent at the C-5 position in this compound is responsible for its lack of reactivity with superoxide []. The presence of this methyl group in other tocopherol models, like α-tocopherol and its model (6-Hydroxy-2,2,5,7,8-pentamethylchroman), is correlated with their ability to form chromanoxyl radicals upon reaction with superoxide. This highlights the importance of the C-5 methyl group in facilitating this specific antioxidant activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


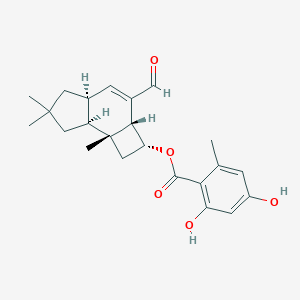
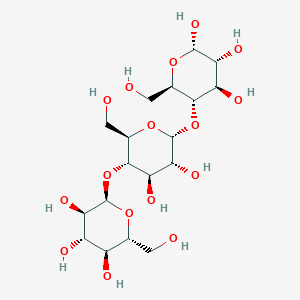

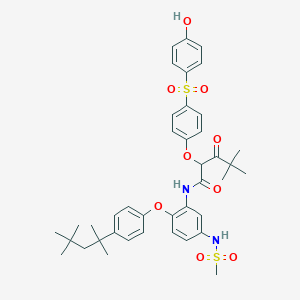
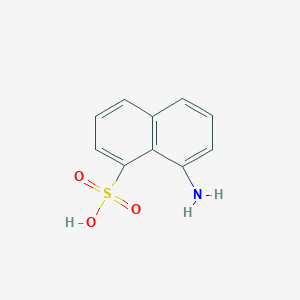
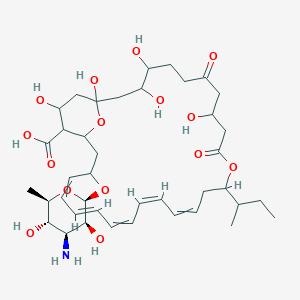
![dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
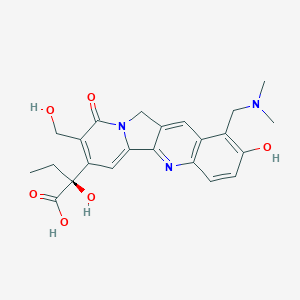
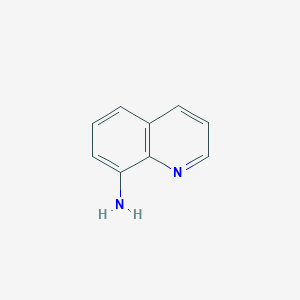
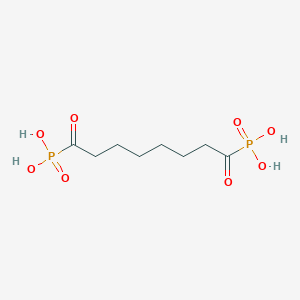
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
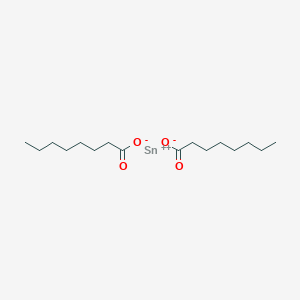
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
